Nav1.1 activator 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nav1.1 activator 1 is a highly potent activator of the Nav1.1 sodium channel. This compound is known for its ability to penetrate the blood-brain barrier and selectively increase the decay time constant of Nav1.1 currents at very low concentrations. It shows significant selectivity against other sodium channel isoforms such as Nav1.2, Nav1.5, and Nav1.6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nav1.1 activator 1, also known as compound 4, is synthesized through a series of organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. The compound is typically produced in a controlled environment to ensure high purity and consistency. The production process includes multiple purification steps to remove any impurities and achieve a final product with a purity of 99.89% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nav1.1-Aktivator 1 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu verändern und ihre Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Die in diesen Reaktionen verwendeten häufigen Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach der durchgeführten spezifischen Reaktion, beinhalten jedoch typischerweise kontrollierte Temperaturen und Drücke, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Nav1.1-Aktivator 1 mit verstärkter oder modifizierter Aktivität. Diese Derivate werden häufig auf ihre Wirksamkeit und Selektivität bei der Aktivierung des Nav1.1-Natriumkanals getestet .

Wissenschaftliche Forschungsanwendungen

Nav1.1-Aktivator 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:

Chemie: Als Werkzeugverbindung zur Untersuchung der Funktion und Regulation von Natriumkanälen in verschiedenen chemischen Reaktionen.

Biologie: Einsatz in der Forschung, um die Rolle von Nav1.1-Natriumkanälen bei der neuronalen Signalübertragung und Erregbarkeit zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer Erkrankungen wie Epilepsie und Dravet-Syndrom. .

5. Wirkmechanismus

Nav1.1-Aktivator 1 entfaltet seine Wirkung, indem er selektiv an den Nav1.1-Natriumkanal bindet und die Abklingzeitkonstante von Nav1.1-Strömen erhöht. Diese Wirkung verstärkt die Erregbarkeit von schnellfeuernden Interneuronen und erhöht die gamma-Aminobuttersäure (GABA)-erge Transmission. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu durchdringen, ermöglicht es ihr, ihre Wirkung im zentralen Nervensystem auszuüben, was sie zu einem wertvollen Werkzeug für die Untersuchung und potenzielle Behandlung neurologischer Erkrankungen macht .

Wirkmechanismus

Nav1.1 activator 1 exerts its effects by selectively binding to the Nav1.1 sodium channel and increasing the decay time constant of Nav1.1 currents. This action enhances the excitability of fast-spiking interneurons and increases gamma-aminobutyric acid (GABA)ergic transmission. The compound’s ability to penetrate the blood-brain barrier allows it to exert its effects in the central nervous system, making it a valuable tool for studying and potentially treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Nav1.1-Aktivator 1 ist einzigartig in seiner hohen Potenz und Selektivität für den Nav1.1-Natriumkanal. Er zeigt eine signifikante Selektivität gegenüber anderen Natriumkanal-Isoformen wie Nav1.2, Nav1.5 und Nav1.6 . Ähnliche Verbindungen umfassen:

Nav1.1-Aktivator AA43279: Ein weiterer potenter Aktivator des Nav1.1-Natriumkanals, der in der Forschung eingesetzt wird, da er in Tiermodellen die Anfallsaktivität reduziert.

Nav1.6-Inhibitoren MV1369 und MV1312: Verbindungen, die selektiv den Nav1.6-Natriumkanal hemmen, die in der Forschung eingesetzt werden, um das Gleichgewicht zwischen Aktivierung und Hemmung von Natriumkanälen zu untersuchen.

Nav1.1-Aktivator 1 sticht durch seine Fähigkeit hervor, die Blut-Hirn-Schranke zu durchdringen, und seine hohe Selektivität für den Nav1.1-Natriumkanal, was ihn zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

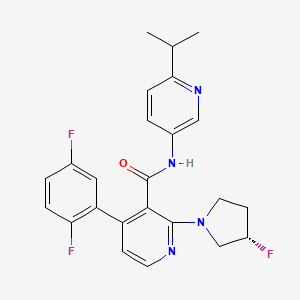

4-(2,5-difluorophenyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-N-(6-propan-2-ylpyridin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O/c1-14(2)21-6-4-17(12-29-21)30-24(32)22-18(19-11-15(25)3-5-20(19)27)7-9-28-23(22)31-10-8-16(26)13-31/h3-7,9,11-12,14,16H,8,10,13H2,1-2H3,(H,30,32)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGJTEFGFUJXIF-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CC[C@@H](C3)F)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.